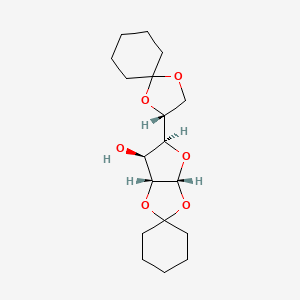

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose

Vue d'ensemble

Applications De Recherche Scientifique

Enantioselective Resolution

1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose has been utilized in the enantioselective resolution of 1-arylalkylamines. The research demonstrated the compound's capability to selectively crystallize certain enantiomers of these amines, indicating its potential use in stereoselective synthesis (Mereyala, Koduru, & Cheemalapati, 2006).

Reaction with Azido Sugars

The reaction of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose with azido sugars has been studied, showing its ability to be reduced to amino sugars. This process provides insight into the chemical transformations and potential applications in synthesizing various sugar derivatives (Ohrui & Emoto, 1969).

Fluorination of Carbohydrates

1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose has been involved in the synthesis of fluorinated carbohydrates, specifically in the production of 3-deoxy-3-fluoro-D-glucose. This indicates its utility in the modification of sugar molecules for potential pharmaceutical or biochemical applications (Foster, Hems, & Webber, 1967).

Grignard Reagents in Carbohydrate Synthesis

The use of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in reactions with Grignard reagents has been documented, highlighting its role in selective cleavage and modification of acetal protecting groups in sugar derivatives. This showcases its potential in organic synthesis, especially in carbohydrate chemistry (Kawana & Emoto, 1980).

Chemoenzymatic Synthesis of Glucose Esters

This compound has been used in the chemoenzymatic synthesis of glucose fatty esters, demonstrating its versatility in enzymatic reactions and potential in the synthesis of biologically relevant molecules (Redmann et al., 1997).

Mécanisme D'action

Target of Action

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is a chemical compound often utilized in the production of glycopeptide antibiotics . These antibiotics target serious bacterial infections, particularly in resistance cases .

Result of Action

The result of the action of this compound is the production of glycopeptide antibiotics . These antibiotics have a bactericidal effect, meaning they kill bacteria rather than merely inhibiting their growth.

Analyse Biochimique

Biochemical Properties

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose plays a crucial role in biochemical reactions, especially in the synthesis of glycopeptide antibiotics. These antibiotics are essential in treating serious bacterial infections, particularly those resistant to other treatments. The compound interacts with various enzymes and proteins during these synthetic processes, facilitating the formation of complex carbohydrate structures. The nature of these interactions often involves the selective removal of the cyclohexylidene groups to expose reactive hydroxyl groups, which can then participate in further biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role in synthesizing glycopeptide antibiotics. These antibiotics can influence cell function by targeting bacterial cell walls, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly related to its role in producing these antibiotics, which can disrupt bacterial cellular processes and lead to the elimination of infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of glycopeptide antibiotics. The compound’s cyclohexylidene groups are selectively removed to reveal reactive hydroxyl groups, which then participate in the formation of glycosidic bonds with other carbohydrate molecules . This process is facilitated by various enzymes that catalyze the removal of the protective groups and the subsequent formation of the desired glycopeptide structures. The changes in gene expression and enzyme activity are primarily related to the synthesis and action of the resulting antibiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors in its effectiveness as a synthetic intermediate. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures . Long-term effects on cellular function are generally observed in the context of the antibiotics synthesized using this compound, which can have prolonged antibacterial activity and stability in various environments.

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily studied through the antibiotics synthesized using this compound. Different dosages of these antibiotics can lead to varying therapeutic outcomes, with higher doses potentially causing toxic or adverse effects. Threshold effects are observed where a minimum effective dose is required to achieve the desired antibacterial activity, while excessive doses may lead to toxicity and adverse reactions.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate synthesis and modification. The compound interacts with enzymes that catalyze the removal of protective groups and the formation of glycosidic bonds, leading to the synthesis of complex carbohydrates and glycoconjugates. These metabolic pathways are essential for producing glycopeptide antibiotics and other biologically active molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in organic solvents, which facilitates its transport within lipid-rich environments . The distribution of the compound is influenced by its interactions with transporters and binding proteins that facilitate its movement to specific cellular compartments where it can participate in synthetic processes.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role in carbohydrate synthesis. The compound is directed to specific compartments or organelles where enzymes involved in glycosidic bond formation are localized . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective participation in biochemical reactions.

Propriétés

IUPAC Name |

(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428106 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23397-76-4 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is special about the structure of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose and how does it make it useful in organic synthesis?

A1: 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where two pairs of hydroxyl groups (at the 1,2 and 5,6 positions) are protected as cyclic acetals with cyclohexanone. This protection is crucial because it allows selective chemical transformations to be performed on the remaining free hydroxyl group at the C-3 position. This selectivity is invaluable in carbohydrate chemistry for synthesizing complex molecules.

Q2: Can you give an example of how 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can be used to synthesize chiral molecules?

A2: [] This compound reacts readily with arenesulfinyl chlorides to form diastereomeric arenesulfinates. Interestingly, the reaction shows good diastereoselectivity, favoring the (R)-configuration at the sulfur atom. These diastereomeric esters can then be reacted with Grignard reagents to produce optically active sulfoxides, important building blocks for chiral molecules. []

Q3: Besides reacting with arenesulfinyl chlorides, what other reactions has 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose been used in?

A3: [] This compound serves as a valuable starting material for synthesizing D-psicose derivatives. Oxidation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose produces 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-hex-3-ulofuranose. Subsequent reduction of this compound yields 1,2:5,6-di-O-cyclohexylidene-α-D-allofuranose with complete stereoselectivity, highlighting its utility in controlled synthesis. []

Q4: Are there any challenges or limitations associated with using 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in synthesis?

A4: [] While useful, one challenge is the potential for unintended cleavage of the cyclohexylidene protecting groups. For example, reactions with Grignard reagents at high temperatures can lead to selective deprotection, forming products like 1,2-O-cyclohexylidene-6-O-(1-methylcyclohexyl)-α-D-glucofuranose. [] This highlights the need to carefully control reaction conditions when using this compound.

Q5: How is 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose characterized, and what spectroscopic data is available?

A5: [] Characterization of this compound and its derivatives often involves techniques like elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR when applicable. Mass spectrometry is also frequently used to confirm molecular weight. [] Additionally, computational methods like Density Functional Theory (DFT) calculations are employed to predict electronic properties and perform conformational analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)